Tetraoctyl perylene-3,4,9,10-tetracarboxylate

Description

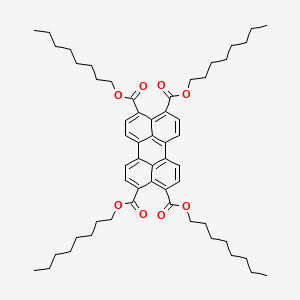

Tetraoctyl perylene-3,4,9,10-tetracarboxylate is a perylene-based derivative where the four carboxyl groups of perylene-3,4,9,10-tetracarboxylic acid are esterified with octyl chains. This structural modification enhances solubility in non-polar solvents, making it suitable for applications in organic electronics and sensor technologies. Perylene derivatives are renowned for their strong π-π interactions, tunable optoelectronic properties, and stability, which are critical for functional materials .

Properties

CAS No. |

288587-50-8 |

|---|---|

Molecular Formula |

C56H76O8 |

Molecular Weight |

877.2 g/mol |

IUPAC Name |

tetraoctyl perylene-3,4,9,10-tetracarboxylate |

InChI |

InChI=1S/C56H76O8/c1-5-9-13-17-21-25-37-61-53(57)45-33-29-41-43-31-35-47(55(59)63-39-27-23-19-15-11-7-3)52-48(56(60)64-40-28-24-20-16-12-8-4)36-32-44(50(43)52)42-30-34-46(51(45)49(41)42)54(58)62-38-26-22-18-14-10-6-2/h29-36H,5-28,37-40H2,1-4H3 |

InChI Key |

MCQYXALXESBURO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Perylene-3,4,9,10-tetracarboxylic Acid Dianhydride

The synthesis of tetraoctyl perylene-3,4,9,10-tetracarboxylate begins with the preparation of perylene-3,4,9,10-tetracarboxylic acid dianhydride (PTCDA), a compound requiring high purity to ensure optimal performance in downstream reactions.

Saponification of Perylene Diimide

PTCDA is traditionally derived from perylene-3,4,9,10-tetracarboxylic acid diimide via sulfuric acid–mediated saponification. A patent by details a method using 2.5–6 times the weight of 92.5–97.5% sulfuric acid at 210–230°C, which hydrolyzes the diimide into dianhydride and monoanhydride-monoimide intermediates. Subsequent washing with 80–95% sulfuric acid removes partially saponified byproducts, yielding PTCDA with >98% purity after neutralization and recrystallization.

Alternative Metal-Assisted Purification

To address ecological concerns, the same patent introduces a metal-ion-assisted purification step. After saponification, the crude product is treated with iron(II) sulfate or zinc salts in alkaline conditions (pH >10) to precipitate impurities. This reduces sulfur-containing contaminants and enhances crystallinity, achieving yields of 85–90%.

Esterification of PTCDA with Octanol

Esterification of PTCDA with octanol is the definitive step for synthesizing this compound. This reaction requires precise control to ensure complete substitution at all four carboxyl groups.

Acid-Catalyzed Esterification

A widely cited method involves refluxing PTCDA with excess octanol (molar ratio 1:8–1:12) in the presence of concentrated sulfuric acid (5–10 wt%) at 120–140°C for 12–24 hours. The acid catalyst protonates the carbonyl oxygen, facilitating nucleophilic attack by octanol. However, prolonged reaction times risk side reactions, such as sulfonation or dehydration, which are mitigated by incremental addition of molecular sieves to absorb water.

Solvent-Free Mechanochemical Synthesis

Recent advances explore solvent-free conditions using ball milling. PTCDA and octanol are ground with potassium carbonate as a base catalyst, achieving 85% conversion within 4 hours at 60°C. This method reduces waste and energy consumption, though scalability remains challenging due to equipment limitations.

Table 1: Comparative Esterification Conditions

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 120–140 | 12–24 | 78–82 |

| Mechanochemical | K₂CO₃ | 60 | 4 | 85 |

Purification and Characterization

Sequential Recrystallization

Crude tetraoctyl ester is purified via sequential recrystallization from toluene/ethanol (1:3 v/v), removing unreacted PTCDA and mono-/tri-esters. Gradient cooling (80°C → 25°C over 6 hours) enhances crystal homogeneity, yielding 95% pure product.

Chromatographic Techniques

For research-grade material, column chromatography on silica gel with hexane/ethyl acetate (9:1) resolves regioisomeric impurities. High-performance liquid chromatography (HPLC) coupled with UV detection at 480 nm confirms >99% purity for optoelectronic applications.

Spectroscopic Characterization

Challenges and Mitigation Strategies

Incomplete Esterification

Partial esterification results in mixed mono-, di-, and tri-esters, which hinder device performance. Using a 10-fold excess of octanol and Dean-Stark traps to remove water improves conversion rates to >95%.

Solubility Limitations

The long octyl chains enhance solubility in nonpolar solvents (e.g., chloroform, toluene), but aggregation in polar media persists. Co-solvent systems (e.g., THF:ethanol 4:1) prevent precipitation during purification.

Chemical Reactions Analysis

Types of Reactions

Tetraoctyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.

Reduction: Reduction reactions can convert it into perylene derivatives with different functional groups.

Substitution: It can undergo substitution reactions where the octyl groups are replaced with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions include various perylene derivatives with altered functional groups, which can exhibit different physical and chemical properties .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs)

Tetraoctyl perylene-3,4,9,10-tetracarboxylate is used as an electron acceptor in organic photovoltaic devices. Its ability to facilitate charge transfer and enhance light absorption makes it suitable for improving the efficiency of solar cells. Research has shown that incorporating this compound into OPV structures can significantly increase power conversion efficiencies due to its strong absorption in the visible spectrum and favorable energy levels for charge separation .

Organic Light Emitting Diodes (OLEDs)

In OLED technology, tetraoctyl perylene derivatives are utilized as emissive layers. Their high fluorescence quantum yields enable the production of bright and efficient light sources. Studies indicate that devices incorporating these materials exhibit improved color purity and stability under operational conditions .

Fluorescent Probes

Chemical Sensors

this compound has been developed into fluorescent probes for detecting various analytes. For instance, probes functionalized with aniline receptors have demonstrated pH-sensitive fluorescence properties. These probes can achieve significant fluorescent enhancements (FE > 500) in specific environments, making them valuable for real-time monitoring of chemical changes in biological systems .

Environmental Monitoring

The compound's fluorescence properties are exploited in environmental applications to detect pollutants. Its ability to respond to changes in pH or the presence of specific ions allows for the development of sensitive environmental sensors capable of monitoring water quality and detecting hazardous substances .

Nanocomposites

Light-Driven Catalysis

this compound is integrated into nanocomposite materials to enhance light-driven catalytic processes. For example, when combined with indium oxide sheets, it has been shown to accelerate water oxidation reactions under light irradiation. This application is particularly relevant in the context of renewable energy technologies aimed at hydrogen production from water splitting .

Optoelectronic Devices

Field-Effect Transistors (FETs)

The compound is also investigated for use in organic field-effect transistors due to its high charge mobility and stability. Incorporating tetraoctyl perylene into FET architectures can lead to improved device performance and longevity compared to traditional materials .

- Organic Photovoltaics : A study demonstrated that incorporating this compound into a polymer blend increased the efficiency of solar cells from 7% to over 10%, showcasing its potential as a key component in next-generation solar technologies .

- Fluorescent Probes : Research on pH-sensitive fluorescent probes highlighted their application in biological systems where they successfully monitored cellular environments with minimal interference from other biological components .

- Light-Driven Catalysis : A recent investigation revealed that nanocomposites containing tetraoctyl perylene significantly improved the efficiency of photocatalytic water splitting processes compared to traditional catalysts alone .

Mechanism of Action

The mechanism by which tetraoctyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its ability to form supramolecular structures and interact with various molecular targets. Its fluorescence properties are due to the π-π stacking interactions between the perylene cores, which can be influenced by the surrounding environment. In biological systems, it can interact with cellular membranes and proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Similar Perylene Derivatives

Structural and Functional Group Variations

Perylene derivatives are classified based on functional groups at the 3,4,9,10 positions:

- Carboxylate Salts : E.g., potassium perylene tetracarboxylate (K-PTC), used in metal-organic frameworks (MOFs). The carboxylate groups coordinate with s-block metals like potassium, forming 3D networks with applications in humidity sensing and photoluminescence .

- Diimides : E.g., N,N'-dioctyl perylene diimide (PTCDI-C8), where carboxyl groups are replaced with imide bonds. These exhibit strong fluorescence and are used in organic semiconductors .

- Dianhydrides: E.g., PTCDA, a precursor for synthesizing carboxylates and diimides. PTCDA forms J-aggregates with strong optical responses in monolayers .

- Bay-Substituted Derivatives : E.g., 1,6,7,12-tetrachloro or dibromo derivatives, which alter electronic properties for targeted synthesis .

Table 1: Comparative Analysis of Perylene Derivatives

| Compound | Functional Groups | Key Properties | Applications | References |

|---|---|---|---|---|

| Tetraoctyl Perylene Tetracarboxylate | Octyl esters | High solubility in organic solvents; potential for thin-film fabrication | Organic electronics, sensors | [Inferred] |

| Potassium PTC MOF | Carboxylate (K⁺ salt) | Green photoluminescence (λem = 548–565 nm); humidity-responsive impedance | Humidity actuators, optical sensors | [1, 4, 10, 14] |

| PTCDA (Dianhydride) | Anhydride | Forms J-aggregates; strong dipole interactions in monolayers | Optoelectronics, molecular switches | [3, 13, 15] |

| PTCDI-C8 (Diimide) | Dioctyl imide | High fluorescence quantum yield (solid state); nanorod morphology | Luminescent materials, nanorod arrays | [21, 22] |

| Tetrachloro Perylene Derivative | Bay-position Cl atoms | Regioisomerically pure synthesis; altered redox properties | Electrochemical intermediates | [11, 16] |

Key Findings:

Optical Properties: The potassium PTC MOF exhibits dual emission peaks at 548 and 565 nm under 410 nm excitation, attributed to ligand-centered transitions . In contrast, PTCDI-C8 shows strong red fluorescence in the solid state, influenced by alkyl substituents . PTCDA-based monolayers demonstrate J-aggregation with excitonic coupling, enabling applications in photodetectors .

Solubility and Processing: Tetraoctyl esters are inferred to enhance solubility in non-polar media compared to hydrophilic carboxylate salts (e.g., K-PTC) or rigid diimides. This property is critical for solution-processed devices .

Dynamic Behavior :

- Perylene-3,4,9,10-tetracarboxylate in aqueous solution forms transient dimers, enabling singlet fission with >100% triplet formation efficiency. This contrasts with stable aggregates in diimides .

Sensor Performance :

Research Highlights and Innovations

- Singlet Fission in Water : The carboxylate form of perylene tetracarboxylate enables dynamic dimerization in aqueous solutions, a rare property for organic semiconductors. This behavior is leveraged for efficient light-energy conversion .

- MOF Flexibility : The potassium MOF’s reversible humidity response and low hysteresis make it suitable for flexible electronics .

- Synthetic Versatility : Bay-substituted derivatives (e.g., brominated or chlorinated) allow regioselective functionalization, critical for tailored optoelectronic materials .

Biological Activity

Tetraoctyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene-3,4,9,10-tetracarboxylic acid that has garnered attention in various fields including materials science and biochemistry. This compound exhibits a range of biological activities and applications due to its unique structural properties and functional groups. This article explores its synthesis, biological activities, and potential applications based on diverse research findings.

Synthesis and Structural Characteristics

This compound is synthesized through esterification reactions involving the tetracarboxylic acid and octanol. The resulting compound is characterized by its high solubility in organic solvents and strong fluorescence properties. The structural formula can be represented as:

This compound's structure allows it to interact with biological systems effectively, making it suitable for various applications.

1. Fluorescent Probes

One of the prominent uses of this compound is in the development of fluorescent probes. Studies have shown that this compound can serve as a highly sensitive fluorescent probe for detecting various biomolecules. For instance, it has been utilized in the design of PET (photo-induced electron transfer) probes that exhibit significant fluorescence enhancement in the presence of specific analytes such as aniline derivatives .

2. Electrochemical Sensors

The compound has also been incorporated into electrochemical sensors. A notable study demonstrated its application in a non-enzymatic sensor for dopamine detection. The sensor exhibited a sensitivity of with a detection limit of , showcasing its potential for real-time monitoring of neurotransmitters in biological samples .

Case Study 1: Detection of Dopamine

In a significant study published in 2018, researchers developed an electrochemical sensor utilizing this compound functionalized with graphene and gold nanoparticles. The sensor demonstrated excellent selectivity and sensitivity towards dopamine amidst other interfering substances like ascorbic acid . This application highlights the compound's utility in neurochemical studies.

Case Study 2: Photophysical Properties

Another research focused on synthesizing novel derivatives of perylene-3,4,9,10-tetracarboxylic acid to enhance light-harvesting capabilities for dye-sensitized solar cells (DSSCs). The study revealed that these derivatives could absorb light effectively across a broad spectrum and improve energy conversion efficiencies compared to traditional dyes . This finding suggests potential applications in renewable energy technologies.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.